7-chloro-2H,3H-furo[2,3-c]pyridine
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Overview
Description
7-chloro-2H,3H-furo[2,3-c]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a chlorine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2H,3H-furo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of chlorinated pyridine derivatives and furan intermediates. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the cyclization process.
For example, a typical synthetic route might involve the reaction of 2-chloropyridine with a furan derivative under basic conditions, such as using sodium hydride (NaH) in dimethylformamide (DMF) as the solvent. The reaction mixture is usually heated to promote the cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2H,3H-furo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For instance, oxidation might involve the use of strong oxidizing agents like potassium permanganate (KMnO4).
Cycloaddition Reactions: The furan ring can participate in cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom, while oxidation and reduction reactions can modify the oxidation state of the compound, leading to different structural analogs.
Scientific Research Applications
7-chloro-2H,3H-furo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2H,3H-furo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine atom and the fused ring system can facilitate binding to active sites, influencing the compound’s biological activity.
For example, in enzyme inhibition, the compound might bind to the active site of an enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
2-chloropyridine: A simpler chlorinated pyridine derivative, often used as a precursor in the synthesis of more complex compounds.
Furo[2,3-c]pyridine: The parent compound without the chlorine substitution, which can exhibit different reactivity and properties.
7-bromo-2H,3H-furo[2,3-c]pyridine: A brominated analog that may have similar but distinct chemical and biological properties.
Uniqueness
7-chloro-2H,3H-furo[2,3-c]pyridine is unique due to the presence of both the chlorine atom and the fused furan-pyridine ring system. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. The chlorine atom can also serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
7-chloro-2,3-dihydrofuro[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1,3H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTNGCUVVSUCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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